molecular formula C16H17NOS B1381457 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine CAS No. 1046696-30-3

2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine

Cat. No.: B1381457
CAS No.: 1046696-30-3
M. Wt: 271.4 g/mol
InChI Key: SDHXREBBMPUELS-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a heterocyclic organic compound with the molecular formula C16H17NOS. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group substituted with a benzyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine typically involves the reaction of 3-(benzyloxy)benzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function .

Comparison with Similar Compounds

Uniqueness: The presence of both the benzyloxy group and the thiazolidine ring in this compound imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. The thiazolidine core structure is significant in medicinal chemistry due to its ability to interact with various biological targets.

Chemical Structure

The molecular formula for this compound is C16H17NOSC_{16}H_{17}NOS. Its structural components include:

  • A thiazolidine ring.
  • A benzyloxy substituent on the phenyl group.

Anticancer Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit notable anticancer properties. Various studies have assessed their efficacy against different cancer cell lines:

  • Mechanism of Action : Thiazolidines may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, certain derivatives have been shown to inhibit cell proliferation in human cancer cell lines such as HeLa and A549 .
  • Case Study : In a study evaluating thiazolidinones, compounds similar to this compound demonstrated IC50 values in the low micromolar range against glioblastoma cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound also shows potential antibacterial and antifungal properties:

  • Antibacterial Studies : In vitro tests have revealed that thiazolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been linked to enhanced activity against various bacterial strains .
  • Fungal Activity : Some derivatives have been evaluated for their antifungal effects, showing promising results against common fungal pathogens .

Anti-inflammatory Effects

Thiazolidines are known for their anti-inflammatory properties:

  • Mechanism : They may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition can reduce the production of pro-inflammatory cytokines .

Table 1: Biological Activity Summary of this compound

Activity TypeAssay MethodCell Line/PathogenIC50 Value (µM)Reference
AnticancerMTT AssayHeLa5.0
AntibacterialZone of InhibitionStaphylococcus aureus15.0
AntifungalDisc Diffusion TestCandida albicans20.0
Anti-inflammatoryELISARAW 264.7 CellsNot specified

Detailed Research Findings

  • Cytotoxicity : In a comparative study of thiazolidine derivatives, this compound showed significant cytotoxic effects on cancer cell lines with an IC50 value lower than many standard chemotherapeutics .
  • Antimicrobial Efficacy : The compound displayed effective inhibition against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Mechanistic Insights : Molecular docking studies indicate that the compound may bind effectively to specific targets involved in cancer cell proliferation and inflammation modulation .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHXREBBMPUELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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